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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-
methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The following

sections detail the structural elucidation of this compound through nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document

includes comprehensive data tables for easy reference and detailed experimental protocols for

reproducibility.

Molecular Structure and Spectroscopic Overview
2-Methylquinazolin-4-ol (C₉H₈N₂O) is a bicyclic aromatic compound featuring a pyrimidinone

ring fused to a benzene ring, with a methyl substituent at the 2-position. The tautomeric

equilibrium between the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms is a key

characteristic, with the keto form generally predominating in solid and solution phases.

Spectroscopic analysis is crucial for confirming the structural integrity and purity of this

compound.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectroscopic analysis of 2-methylquinazolin-4-ol.
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Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-
d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.13 br s 1H N-H

8.15 d, J = 8.3 Hz 1H Ar-H (C8-H)

7.81 d, J = 8.3 Hz 1H Ar-H (C5-H)

7.65 - 7.60 m 1H Ar-H (C7-H)

7.51 d, J = 8.3 Hz 2H Ar-H (C6-H)

2.49 s 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-
d₆)

Chemical Shift (δ) ppm Assignment

162.0 C=O (C4)

152.1 C=N (C2)

149.2 Ar-C (C8a)

134.1 Ar-CH (C7)

128.5 Ar-CH (C5)

125.8 Ar-C (C4a)

122.5 Ar-CH (C6)

120.9 Ar-CH (C8)

22.4 CH₃

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2800 Broad N-H stretch

3071 Medium Ar C-H stretch

1681 Strong C=O stretch (amide)

1615 Strong C=N stretch

1568 Medium C=C stretch (aromatic)

1473 Medium C-H bend (methyl)

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

160 100 [M]⁺ (Molecular Ion)

132 45 [M - CO]⁺

118 80 [M - NCO]⁺

90 60 [C₇H₆]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-methylquinazolin-4-ol are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-methylquinazolin-4-ol was dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz

spectrometer.
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¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 12 ppm

Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the

spectra were phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 2-methylquinazolin-4-ol was finely ground with

potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 32

Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr

pellet.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-methylquinazolin-4-ol in methanol was

introduced into the mass spectrometer via direct infusion.

Instrumentation: Mass spectra were obtained using a GC-MS-QP 5050A mass spectrometer.

Ionization Method: Electron Ionization (EI) was performed at 70 eV.

Mass Analyzer: Quadrupole

Scan Range: m/z 50-500

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak and major fragment ions.

Synthesis Workflow and Logical Relationships
The synthesis of 2-methylquinazolin-4-ol is commonly achieved through the condensation of

anthranilic acid with acetic anhydride, followed by reaction with ammonia. The workflow for this

synthetic route is depicted below.
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Starting Materials

Intermediate Formation

Reagent

Final Product

Anthranilic Acid

2-Methyl-4H-3,1-benzoxazin-4-one

Cyclization

Acetic Anhydride 2-Methylquinazolin-4-ol

Amination

Ammonia

Click to download full resolution via product page

Caption: Synthetic pathway for 2-methylquinazolin-4-ol.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
methylquinazolin-4-ol. The presented data and protocols are intended to support researchers

in the identification, characterization, and quality control of this important chemical entity in their

drug discovery and development endeavors.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylquinazolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157675#spectroscopic-analysis-of-2-
methylquinazolin-4-ol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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